

Step-by-step synthesis of N-Boc-D-proline from D-proline.

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Compound of Interest

Compound Name: *N-Boc-D-proline*

Cat. No.: *B389737*

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Application Note: Synthesis of N-Boc-D-proline

Abstract

This application note provides a detailed protocol for the synthesis of **N-Boc-D-proline**, a crucial building block in peptide synthesis and pharmaceutical drug development.^{[1][2]} The N-tert-butoxycarbonyl (Boc) protecting group is introduced onto the secondary amine of D-proline using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.^{[3][4]} This procedure offers a reliable and efficient method for preparing high-purity **N-Boc-D-proline**, suitable for use in further synthetic applications.

Introduction

N-Boc-D-proline is a derivative of the amino acid D-proline where the amino group is protected by a tert-butoxycarbonyl (Boc) group.^[1] This protection is essential in peptide synthesis to prevent the amine from participating in unwanted side reactions during peptide bond formation. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, making it an ideal protecting group in multi-step organic synthesis. **N-Boc-D-proline** is widely used in the synthesis of peptide drugs and other complex organic molecules.

Reaction Scheme

The synthesis involves the reaction of D-proline with di-tert-butyl dicarbonate in the presence of a base, typically sodium bicarbonate, in a mixed solvent system. The reaction proceeds as follows:



Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of **N-Boc-D-proline**.

Materials and Reagents:

Reagent/Material	Grade	Supplier
D-proline	≥99%	Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc ₂ O)	Reagent grade	Acros Organics
Sodium bicarbonate (NaHCO ₃)	ACS grade	Fisher Scientific
Tetrahydrofuran (THF), anhydrous	≥99.9%	Sigma-Aldrich
Ethyl acetate (EtOAc)	ACS grade	VWR
Hydrochloric acid (HCl), 3N	J.T. Baker	
Anhydrous magnesium sulfate (MgSO ₄)	EMD Millipore	
Deionized water		

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolution of D-proline: In a suitable round-bottom flask, dissolve D-proline (1.0 eq) in a saturated aqueous solution of sodium bicarbonate. Cool the solution to 0 °C using an ice bath.
- Addition of Boc Anhydride: Prepare a solution of di-tert-butyl dicarbonate (1.1 eq) in tetrahydrofuran (THF). Slowly add this solution dropwise to the cooled D-proline solution while stirring vigorously.
- Reaction: Allow the reaction mixture to warm to room temperature and continue to stir vigorously for 12-19 hours.
- Work-up:
 - Remove the THF from the reaction mixture using a rotary evaporator.
 - Cool the remaining aqueous solution to 0 °C in an ice bath.
 - Carefully acidify the solution to a pH of 2-3 by adding 3N hydrochloric acid.
- Extraction:
 - Extract the aqueous layer three times with ethyl acetate.
 - Combine the organic layers.
- Drying and Concentration:
 - Dry the combined organic layers over anhydrous magnesium sulfate.
 - Filter the drying agent.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield **N-Boc-D-proline** as a white to off-white solid.

Data Presentation

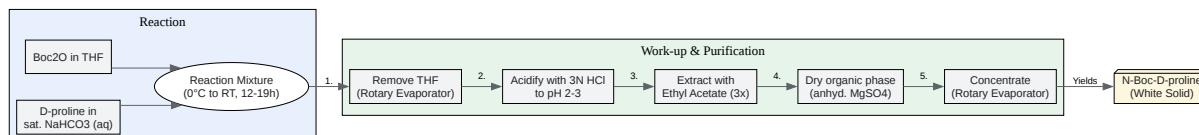
Table 1: Summary of Reaction Parameters

Parameter	Value
D-proline	1.0 eq
Di-tert-butyl dicarbonate	1.1 eq
Base	Saturated NaHCO ₃
Solvent	Water/THF
Reaction Temperature	0 °C to Room Temperature
Reaction Time	12-19 hours
Typical Yield	90-95%

Table 2: Characterization of **N-Boc-D-proline**

Property	Expected Value
Appearance	White to off-white solid
Molecular Formula	C ₁₀ H ₁₇ NO ₄
Molecular Weight	215.25 g/mol
Melting Point	134-137 °C
Optical Rotation [α] ²² /D	+60° (c = 2 in acetic acid)

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **N-Boc-D-proline**.

Conclusion

The protocol described provides a straightforward and high-yielding method for the synthesis of **N-Boc-D-proline**. The use of readily available reagents and standard laboratory techniques makes this procedure accessible to researchers in organic chemistry and drug development. The resulting high-purity product is suitable for direct use in subsequent synthetic steps, particularly in solid-phase peptide synthesis.

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